2-Methylpyridine-3-sulfonyl fluoride
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Overview
Description
2-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where a methyl group is attached to the second carbon and a sulfonyl fluoride group is attached to the third carbon.
Mechanism of Action
Target of Action
Fluorinated pyridines, a group to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts, including as potential imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of 2-methylpyridine. This process typically uses fluorosulfonyl radicals, which are generated under specific conditions to react with 2-methylpyridine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorosulfonylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
2-Methylpyridine-3-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: This compound is employed in the development of chemical probes and inhibitors for biological studies.
Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.
Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: A fluorinated derivative of 2-methylpyridine, used in similar applications.
3-Methylpyridine-2-sulfonyl fluoride: An isomer with the sulfonyl fluoride group attached to the second carbon.
Uniqueness
2-Methylpyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications where selective reactivity is required .
Properties
IUPAC Name |
2-methylpyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKAKBHBSAXFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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